4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a methoxy group, an aniline moiety, and a dioxaborolane ring
Mechanism of Action
Target of Action
It is known that this compound is often used as an organic boron reagent in chemical synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
It is known to play a key role in the formation of c-c bonds, oxidation, and reduction reactions . This suggests that it may interact with its targets by facilitating these types of chemical reactions.
Biochemical Pathways
Given its role in facilitating c-c bond formation, oxidation, and reduction reactions , it can be inferred that it may affect various biochemical pathways depending on the specific reactions it is involved in.
Result of Action
Given its role in facilitating c-c bond formation, oxidation, and reduction reactions , it can be inferred that it may have various molecular and cellular effects depending on the specific reactions it is involved in.
Preparation Methods
The synthesis of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of an aniline moiety, which can affect its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDVMGZTODMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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